S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate
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Overview
Description
S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate is an organic compound with a complex structure that includes a benzene ring substituted with a diphenylmethyl group and a sulfonothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate typically involves the reaction of 4-methylbenzenesulfonyl chloride with diphenylmethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate involves its interaction with specific molecular targets. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The diphenylmethyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler compound with a similar diphenylmethyl group but lacking the sulfonothioate group.
4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate.
Benzyl Sulfonothioate: A related compound with a benzyl group instead of a diphenylmethyl group.
Uniqueness
This compound is unique due to the presence of both the diphenylmethyl and sulfonothioate groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Properties
CAS No. |
83994-72-3 |
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Molecular Formula |
C20H18O2S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-benzhydrylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C20H18O2S2/c1-16-12-14-19(15-13-16)24(21,22)23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |
InChI Key |
DNJVYZQVYPUHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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